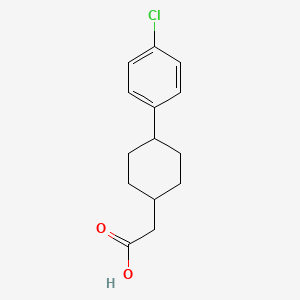
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid is an organic compound with the molecular formula C14H17ClO2 It is a derivative of cyclohexane, where a 4-chlorophenyl group is attached to the cyclohexane ring in the trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid can be achieved through several methods. One common approach involves the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid using silver nitrate and ammonium persulfate as reagents . The reaction is typically carried out in a solvent mixture of dichloromethane, acetonitrile, and water under controlled conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as Adogen 464, can significantly enhance the yield and selectivity of the desired trans isomer . The process may also include steps for the recovery and reuse of solvents and reagents to ensure sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Aplicaciones Científicas De Investigación
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(trans-4-(tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
- trans-2-(4-Chlorophenyl)vinylboronic acid
Uniqueness
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its trans configuration and the presence of a 4-chlorophenyl group make it particularly suitable for certain synthetic and medicinal applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H17ClO2 |
|---|---|
Peso molecular |
252.73 g/mol |
Nombre IUPAC |
2-[4-(4-chlorophenyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H17ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h5-8,10-11H,1-4,9H2,(H,16,17) |
Clave InChI |
RMIURDNEETYYQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


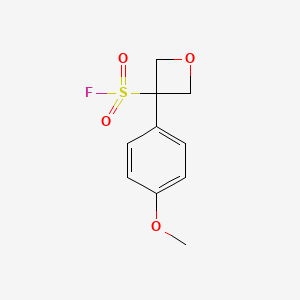
![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)

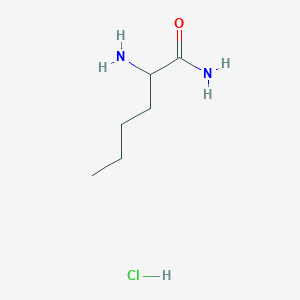
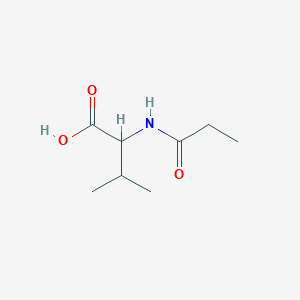

![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)
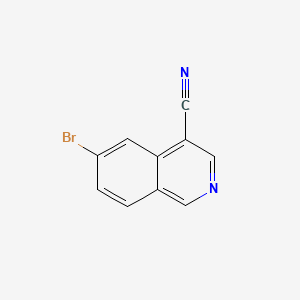
![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)


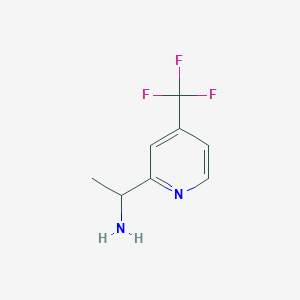
![N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504523.png)
![2-amino-5-(biphenyl-4-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504532.png)
